2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Descripción general

Descripción

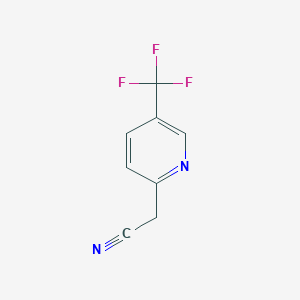

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethyl group at the 5-position and an acetonitrile group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine.

Nucleophilic Substitution: The starting material undergoes a nucleophilic substitution reaction with ethyl cyanoacetate to form an intermediate compound.

Decarboxylation: The intermediate compound is then subjected to decarboxylation to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized for higher yields and efficiency. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

Oxidation: Formation of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid.

Reduction: Formation of 2-(5-(Trifluoromethyl)pyridin-2-yl)ethylamine.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile serves as an important intermediate in the synthesis of complex molecules. It is utilized in the preparation of various derivatives that have potential applications in agrochemicals and pharmaceuticals.

| Compound | Application |

|---|---|

| Fluopyram | A fungicide synthesized from this compound, demonstrating broad-spectrum antifungal activity against crop pathogens. |

| Fluoxastrobin | Another bioactive molecule derived from similar intermediates. |

Biology

In biological research, this compound is used to study biochemical pathways and molecular interactions. Its ability to influence cellular functions makes it a subject of interest for investigating mechanisms of action at the molecular level.

Key Findings:

- Compounds with similar structures have been shown to interact with various enzymes and proteins, potentially leading to enzyme inhibition or activation.

- Studies suggest that these interactions can significantly affect cell signaling pathways, gene expression, and cellular metabolism.

Medicine

The compound is under investigation for its potential therapeutic properties. Research has indicated that derivatives of pyridine compounds can exhibit significant biological activities, including antimicrobial effects.

Case Study:

A study highlighted the synthesis of novel compounds based on 5-(trifluoromethyl)pyridine derivatives that showed promising antichlamydial activity by inhibiting glucose-6-phosphate pathways .

Industry

In the agricultural sector, this compound is employed in the production of pesticides and herbicides. Its role as an intermediate in the synthesis of agrochemicals underscores its importance in enhancing crop protection strategies.

Mecanismo De Acción

The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar structure with a chlorine atom instead of a hydrogen atom at the 3-position.

2-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure with an amine group instead of a nitrile group.

Uniqueness

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Actividad Biológica

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, influencing their biological interactions and efficacy. This article explores the biological activity of this compound, focusing on its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 201.14 g/mol. The presence of the trifluoromethyl group (–CF₃) significantly impacts the compound's lipophilicity and metabolic stability, which are critical for drug design.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. The following sections provide detailed insights into these activities.

Antimicrobial Activity

Studies have demonstrated that compounds containing pyridine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown selective inhibition against Chlamydia trachomatis, a common sexually transmitted bacterium. These compounds were found to impair bacterial growth without affecting host cell viability, indicating a selective mechanism of action .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| This compound | C. trachomatis | TBD | High |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | Staphylococcus aureus | TBD | Moderate |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Trifluoromethylated pyridine derivatives have been investigated for their ability to inhibit tumor cell proliferation. In vitro studies indicate that these compounds can induce apoptosis in cancer cells while sparing normal cells, thereby presenting a favorable therapeutic window .

Case Study:

In a recent study, a related pyridine derivative demonstrated an IC₅₀ value of 0.126 µM against MDA-MB-231 breast cancer cells, showing potent inhibitory effects compared to standard chemotherapeutics like 5-Fluorouracil . The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring and the acetonitrile moiety can significantly influence potency and selectivity.

Key Findings:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

- Pyridine Substituents: Varying electron-withdrawing or electron-donating groups can modulate activity against specific pathogens or cancer cell lines.

- Acetonitrile Moiety: Plays a role in binding affinity to biological targets.

Table 2: Summary of SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups (e.g., CF₃) | Increased potency against bacterial targets |

| Alterations in acetonitrile position | Variable effects on anticancer activity |

Safety and Toxicity Profile

Preliminary toxicity studies indicate that derivatives of this compound exhibit mild toxicity toward mammalian cell lines but are non-mutagenic in standard assays . Further studies are necessary to fully elucidate the safety profile before clinical applications can be considered.

Propiedades

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMNJBOEUBLOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649593 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939793-18-7 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.